6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine
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Overview
Description
6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. These compounds are known for their diverse applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine can be achieved through various methods, including:
Condensation Reactions: This involves the condensation of appropriate precursors under specific conditions to form the imidazo[1,2-A]pyrazine scaffold.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of different reactants in the presence of an oxidizing agent.
Tandem Reactions: These are sequential reactions where the product of one reaction serves as the reactant for the next.
Aminooxygenation and Hydroamination Reactions: These reactions involve the addition of amino or oxygen groups to the precursor molecules.
Chemical Reactions Analysis
6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Radical Reactions: These reactions involve the formation of radicals and can be catalyzed by transition metals or occur under metal-free conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine can be compared with other similar compounds, such as:
8-Bromo-6-chloro-3-methylimidazo[1,2-A]pyrazine: This compound has a similar structure but with different halogen substitutions.
Imidazo[1,2-A]pyridines: These compounds share a similar core structure but differ in their functional groups and applications.
The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5ClIN3 |
---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
6-chloro-3-iodo-8-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H5ClIN3/c1-4-7-10-2-6(9)12(7)3-5(8)11-4/h2-3H,1H3 |
InChI Key |
DWFNKUBODZZJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN2C1=NC=C2I)Cl |
Origin of Product |
United States |
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